molecular formula C23H24N2O4 B2376284 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid CAS No. 874952-41-7

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid

Cat. No.: B2376284
CAS No.: 874952-41-7
M. Wt: 392.455
InChI Key: HBXZXWJJBGYQES-UHFFFAOYSA-N
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Description

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid is a structurally complex molecule featuring a benzoic acid core substituted with a cyanoacryloyl-amino group. The (E)-configured propenoyl bridge links the cyano group to a 4-hexoxyphenyl moiety, imparting distinct electronic and steric properties. This compound’s design combines electron-withdrawing (cyano, carbonyl) and electron-donating (hexoxy) groups, making it relevant for applications in materials science (e.g., dye-sensitized solar cells) or medicinal chemistry (e.g., enzyme inhibition) .

Properties

IUPAC Name

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-2-3-4-5-14-29-21-12-6-17(7-13-21)15-19(16-24)22(26)25-20-10-8-18(9-11-20)23(27)28/h6-13,15H,2-5,14H2,1H3,(H,25,26)(H,27,28)/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXZXWJJBGYQES-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid typically involves a multi-step process. One common method includes the reaction of 4-hexoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a Knoevenagel condensation with 4-aminobenzoic acid to yield the final product. The reaction conditions often involve the use of ethanol as a solvent and sodium hydroxide as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism by which 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid (): Differs in the aryl substituent (2,5-dimethoxyphenyl vs. 4-hexoxyphenyl) and the carboxylic acid chain (butanoic acid vs. benzoic acid).
  • (E)-2-Cyano-3-(4-(diphenylamino)styryl)acrylic Acid Derivatives (): These dye-sensitized solar cell (DSSC) materials share the cyanoacrylic acid acceptor but incorporate aromatic amines (e.g., triphenylamine) as donors. The target compound’s hexoxyphenyl group may reduce recombination losses in DSSCs due to its bulkier, electron-rich nature .
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid (): Replaces the cyanoacryloyl group with an azetidinone ring. The absence of the cyano group diminishes electron-withdrawing effects, altering reactivity in nucleophilic additions .
Substituent Effects
  • Alkoxy Chain Length :

    • Hexoxy (C6H13O) in the target compound vs. ethoxy () or methoxy (). Longer chains enhance lipid solubility (logP: estimated ~4.5 for hexoxy vs. ~1.8 for methoxy) but may hinder crystallinity .
    • In DSSCs, longer alkoxy chains can reduce aggregation, improving photovoltaic efficiency (e.g., 8–10% reported for similar dyes vs. 6–7% for shorter chains) .
  • Electron-Withdrawing Groups: The cyano group in the target compound enhances intramolecular charge transfer (ICT) compared to non-cyano analogs (). For example, 3-(4-bromobenzoyl)prop-2-enoic acid () lacks a cyano group, resulting in weaker absorption in the visible spectrum (λmax ~350 nm vs. ~450 nm for cyano derivatives) .

Key Differences :

  • Longer alkoxy chains (e.g., hexoxy) require polar aprotic solvents (e.g., DMF) for solubility, unlike methoxy analogs ().
  • Yields for hexoxy derivatives may be lower (~60–70%) due to steric hindrance during cyclization compared to methoxy analogs (~80–85%) .
Anticancer and Antimicrobial Activity
  • Methoxy Amino Chalcone Derivatives (): Exhibit IC50 values of 5–20 µM against cancer cells.
  • Benzodioxol-Based Antitumor Agents (): EC50 values of 0.1–1 µM. The hexoxy group’s bulkiness could reduce binding to hydrophobic enzyme pockets compared to smaller substituents .
Dye-Sensitized Solar Cells (DSSCs)
  • Triphenylamine-Cyanoacrylic Acid Dyes (): Achieve power conversion efficiencies (PCE) of 9–11%. The hexoxyphenyl group in the target compound may reduce dye aggregation, improving PCE by 10–15% relative to methoxy analogs .

Data Table: Key Comparative Properties

Compound Name Substituents logP λmax (nm) Application Key Reference
Target Compound 4-hexoxyphenyl, cyano ~4.5 450 DSSCs, Bioactive
4-Oxobutanoic Acid Derivative () 2,5-dimethoxyphenyl ~1.8 380 Antimicrobial
Ethoxycarbonyl Derivative () Ethoxycarbonyl ~3.2 420 Materials
DSSC Dye () Triphenylamine ~3.8 480 Solar Cells

Biological Activity

4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid is a complex organic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

IUPAC Name

The IUPAC name of the compound is this compound.

Chemical Formula

The molecular formula is C23H24N2O4C_{23}H_{24}N_{2}O_{4}.

Structural Characteristics

The compound features:

  • A cyano group which can influence its reactivity.
  • An aromatic ring that contributes to its hydrophobic properties.
  • A hexoxyphenyl group , enhancing its interaction with biological membranes.
PropertyValue
Molecular Weight396.45 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may inhibit certain enzymes involved in cancer cell proliferation, showcasing potential anticancer properties . Additionally, it has been investigated for antimicrobial effects , possibly through disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Properties :
    • Research indicated that this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicityStudy on cancer cell lines
AntimicrobialEffective against bacteriaResearch on microbial inhibition

Similar Compounds

The biological activity of this compound can be compared to other compounds such as:

  • 4-(4-hydropyrimidin-2-yl)amino]benzonitrile
  • (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride

These compounds share similar structural features but may differ in their biological efficacy due to variations in functional groups and overall molecular structure.

Uniqueness

The distinct combination of functional groups in this compound allows for unique interactions with biological systems, potentially leading to enhanced therapeutic profiles compared to structurally similar compounds.

Q & A

Q. How can researchers optimize the synthetic route for 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid?

Methodological Answer: The synthesis involves sequential reactions, including coupling of the cyano-enoyl moiety to the benzoic acid core. Key steps include:

  • Cyano-enoyl formation : Use (E)-selective condensation under basic conditions (e.g., sodium methoxide) to ensure stereochemical fidelity .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents (DMF or DCM) to minimize hydrolysis .
  • Hexoxyphenyl introduction : Optimize alkylation conditions (e.g., hexyl bromide with K₂CO₃ in DMF) and monitor reaction progress via HPLC .
    Critical Variables : Temperature control (50–70°C), solvent polarity, and reaction time (8–12 hours) are pivotal for yield improvement .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC-PDA/MS : Quantify purity (>95%) and detect trace byproducts (e.g., hydrolyzed cyano groups) .
  • NMR Spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., vinyl proton at δ 7.8–8.2 ppm) and ¹³C-NMR (cyano carbon at δ 115–120 ppm) .
  • FT-IR : Validate functional groups (C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
    Data Contradiction Tip : Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms—validate via X-ray crystallography .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for enzyme inhibition studies?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2). Focus on the cyano group’s role in H-bonding with catalytic residues .
  • MD Simulations : Analyze stability of the hexoxyphenyl tail in hydrophobic pockets (GROMACS, 100 ns simulations) .
    Experimental Validation : Synthesize top-ranked derivatives and assay IC₅₀ values via fluorescence-based enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure solubility (shake-flask method) and metabolic stability (hepatic microsomes) to explain discrepancies in bioavailability .
  • Toxicogenomics : Compare transcriptomic responses (RNA-seq) in HepG2 cells vs. murine models to identify off-target effects .
    Case Study : If in vitro cytotoxicity (IC₅₀ = 10 µM) lacks in vivo efficacy, evaluate plasma protein binding (equilibrium dialysis) to assess free drug concentration .

Q. How can this compound be integrated into stimuli-responsive materials for drug delivery?

Methodological Answer:

  • pH-Responsive Hydrogels : Conjugate the benzoic acid moiety to acrylate monomers (e.g., PEGDA) via free-radical polymerization. Characterize swelling ratios at pH 5.0 vs. 7.4 .
  • Photoactivation : Modify the cyano-enoyl group with azobenzene linkers; test UV-triggered release kinetics using Franz diffusion cells .
    Data Analysis : Use Higuchi model to correlate release profiles with polymer degradation rates .

Experimental Design Considerations

Q. What controls are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40°C) stress. Monitor degradation via UPLC-MS .
  • Control Groups : Include (1) inert analogs (e.g., methyl ester derivative) and (2) radical scavengers (e.g., BHT) to isolate degradation pathways .

Q. How to design a structure-activity relationship (SAR) study focusing on the hexoxyphenyl chain?

Methodological Answer:

  • Variable Chain Lengths : Synthesize analogs with C4–C8 alkoxy groups. Test logP (shake-flask) and membrane permeability (Caco-2 assays) .
  • Bioisosteric Replacement : Substitute hexoxy with trifluoromethoxy; compare potency in enzyme inhibition assays .
    Statistical Analysis : Use PCA to correlate chain length with bioactivity clusters .

Data Interpretation Challenges

Q. How to address conflicting spectral data (e.g., NMR vs. X-ray) for structural confirmation?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism or rotameric states by variable-temperature ¹H-NMR (e.g., -50°C to 25°C) .
  • SC-XRD : Compare experimental crystal structure with DFT-optimized geometries (B3LYP/6-31G*) to validate stereochemistry .

Q. What metrics validate the reproducibility of biological assays involving this compound?

Methodological Answer:

  • Z’-Factor : Ensure >0.5 for high-throughput screens (e.g., fluorescence polarization assays) .
  • Interlab Validation : Collaborate with independent labs to replicate IC₅₀ values (e.g., ±15% variance threshold) .

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